molecular formula C18H17FN2O6S B14160573 butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate CAS No. 4638-42-0

butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate

Cat. No.: B14160573
CAS No.: 4638-42-0
M. Wt: 408.4 g/mol
InChI Key: NZWGOQARYGYIEO-UHFFFAOYSA-N
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Description

Butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate is a synthetic organic compound featuring a benzoxazole core substituted with a sulfamoyl group at the 6-position, a 4-fluorophenyl moiety, and a butyl carboxylate ester at the 3-position. The benzoxazole scaffold is notable for its aromatic heterocyclic structure, which integrates oxygen and nitrogen atoms, contributing to its electronic and steric properties.

This compound is structurally related to benzothiazole derivatives (e.g., sulfamoylbenzothiazoles) but differs in the heterocyclic core (benzoxazole vs. benzothiazole), which impacts electronic density and intermolecular interactions .

Properties

CAS No.

4638-42-0

Molecular Formula

C18H17FN2O6S

Molecular Weight

408.4 g/mol

IUPAC Name

butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3-carboxylate

InChI

InChI=1S/C18H17FN2O6S/c1-2-3-10-26-17(22)21-15-9-8-14(11-16(15)27-18(21)23)28(24,25)20-13-6-4-12(19)5-7-13/h4-9,11,20H,2-3,10H2,1H3

InChI Key

NZWGOQARYGYIEO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)N1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)OC1=O

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

Cyclocondensation of o-Aminophenol Derivatives

The benzoxazole ring is typically constructed via cyclocondensation of ortho-aminophenol derivatives with carbonyl-containing reagents. For this compound, 2-amino-5-nitrophenol serves as a precursor.

Procedure:
  • Nitration and Cyclization :
    • 2-Amino-5-nitrophenol reacts with acetyl chloride in xylene under acidic conditions (e.g., p-toluenesulfonic acid) to form 2-methyl-6-nitrobenzoxazole (yield: 95%).
    • Reduction of the nitro group using Fe/NH$$_4$$Cl in methanol yields 2-methyl-6-aminobenzoxazole (yield: 83–85%).
Critical Parameters:
  • Temperature: 70–90°C for nitration; ambient for reduction.
  • Catalysts: Fe, NH$$_4$$Cl, or Pd/C for nitro reduction.

Sulfamoylation at the C6 Position

Introduction of the 4-fluorophenylsulfamoyl group involves sulfonylation of the benzoxazole amine.

Procedure:
  • Sulfonation :
    • React 2-methyl-6-aminobenzoxazole with 4-fluorophenylsulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
    • Typical conditions: 0–5°C for 2 h, followed by warming to room temperature (yield: 67–75%).
Optimization Insights:
  • Excess sulfonyl chloride (1.2–1.5 eq.) ensures complete conversion.
  • Base selection (TEA vs. pyridine) impacts reaction efficiency.

Esterification with Butyl Carboxylate

The final step involves esterification to introduce the butyl carboxylate group.

Procedure:
  • Carboxylation :
    • React the sulfamoylated intermediate with butyl chloroformate in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst.
    • Conditions: 0°C to reflux, 12–24 h (yield: 60–72%).
Side Reactions:
  • Competing hydrolysis of the chloroformate necessitates anhydrous conditions.
  • DMAP (10 mol%) enhances nucleophilicity of the hydroxyl group.

Alternative Routes and Innovations

One-Pot Tandem Synthesis

Recent patents describe a streamlined approach combining cyclocondensation, sulfamoylation, and esterification in a single reactor:

  • Reagents :
    • 2-((4-Fluorophenyl)sulfonamido)acrylic acid, 1,4-dithiane-2,5-diol, and butyl chloroformate.
  • Conditions :
    • Room temperature, 12 h (yield: 58–64%).
Advantages:
  • Reduced purification steps.
  • Solvent: DMF or DMSO enables high solubility of intermediates.

Microwave-Assisted Synthesis

Microwave irradiation accelerates key steps:

  • Cyclocondensation : 150°C, 15 min (yield: 88%).
  • Sulfamoylation : 100°C, 20 min (yield: 78%).
Limitations:
  • Scalability challenges due to specialized equipment requirements.

Comparative Analysis of Methods

Method Yield (%) Time (h) Key Advantages Limitations
Stepwise Synthesis 60–75 24–48 High purity, scalable Multiple purification steps
One-Pot Tandem 58–64 12 Reduced steps, cost-effective Lower yield due to side reactions
Microwave-Assisted 78–88 0.5–1 Rapid, energy-efficient Limited scalability

Mechanistic Insights

  • Cyclocondensation : Proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
  • Sulfamoylation : Electrophilic aromatic substitution (EAS) at the para position of the benzoxazole amine.
  • Esterification : DMAP facilitates the formation of the reactive acyloxyphosphonium intermediate.

Challenges and Solutions

  • Low Solubility : Use polar aprotic solvents (DMF, DMSO) to dissolve intermediates.
  • Byproduct Formation : Employ scavengers (e.g., molecular sieves) during esterification to trap HCl.

Chemical Reactions Analysis

Types of Reactions

Butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the sulfamoyl group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of specialty chemicals, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional motifs with several analogs documented in patent literature and crystallographic studies.

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Core Heterocycle Sulfonamide Substituent Additional Functional Groups Key Features
Butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate Benzoxazole 4-Fluorophenyl Butyl carboxylate Enhanced hydrogen bonding (fluorine, sulfamoyl), potential metabolic stability
N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide (EP3348550A1) Benzothiazole None (free -SO₂NH₂) Diphenylacetamide Free sulfamoyl group for H-bonding; diphenylacetamide may enhance lipophilicity
N-(6-(N-Butylsulfamoyl)benzothiazole-2-yl)-2,2-diphenylacetamide (EP3348550A1) Benzothiazole N-Butyl Diphenylacetamide Alkyl chain increases solubility; bulky diphenyl group may hinder packing
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide (EP3348550A1) Benzothiazole None 4-Fluorophenyl acetamide Fluorine enhances electronic effects; lacks sulfamoyl group

Key Differences and Implications

Heterocyclic Core Benzoxazole vs. Benzothiazole: The benzoxazole core replaces sulfur with oxygen, reducing electron-withdrawing effects compared to benzothiazole.

Sulfamoyl Group Modifications The 4-fluorophenyl-sulfamoyl group in the target compound introduces both hydrogen-bond acceptors (SO₂) and donors (NH), alongside fluorine’s electronegativity. In contrast, N-alkylsulfamoyl derivatives (e.g., butyl or ethyl in patent compounds) prioritize lipophilicity over polar interactions .

Ester vs. Amide Linkages The butyl carboxylate ester in the target compound may confer higher solubility in nonpolar solvents compared to amide-linked analogs (e.g., diphenylacetamide derivatives). However, esters are more prone to hydrolysis than amides, impacting metabolic pathways .

Crystallographic and Hydrogen-Bonding Behavior

  • Compounds with free sulfamoyl groups (e.g., N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide) exhibit robust hydrogen-bond networks, as described by graph set analysis . The target compound’s 4-fluorophenyl group may disrupt such networks due to steric hindrance, as observed in fluorinated analogs .

Research Findings and Methodological Insights

  • Crystallographic Analysis : Tools like SHELX and WinGX (used for small-molecule refinement) highlight the importance of the sulfamoyl and carboxylate groups in determining crystal symmetry and thermal displacement parameters .
  • Hydrogen-Bond Patterns: The Etter formalism and graph set analysis suggest that the target compound’s fluorine atom may participate in weak C–H···F interactions, a feature less common in non-fluorinated analogs .
  • Synthetic Considerations: Patent data (EP3348550A1) implies that benzoxazole derivatives are synthesized via cyclization of ortho-aminophenols, whereas benzothiazoles derive from ortho-aminothiophenols. This affects reaction conditions and yields .

Biological Activity

Butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole-3(2H)-carboxylate, with the CAS number 4638-42-0, is a compound that has garnered attention for its potential biological activities. This compound belongs to the benzoxazole family, which is known for various pharmacological properties including antimicrobial and anticancer activities. The molecular formula of this compound is C18H17FN2O6S, indicating a complex structure that may contribute to its diverse biological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H17FN2O6S\text{C}_{18}\text{H}_{17}\text{F}\text{N}_{2}\text{O}_{6}\text{S}

Key Properties

  • Molecular Weight : 408.40 g/mol
  • Melting Point : 286.5 °C
  • Density : 1.471 g/cm³

Biological Activity Overview

Research indicates that compounds in the benzoxazole category exhibit a variety of biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Several studies have demonstrated that benzoxazole derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted the antibacterial activity of various benzoxazole derivatives against Staphylococcus aureus and Streptococcus faecalis, showing minimum inhibitory concentration (MIC) values ranging from 250 to 7.81 µg/ml . The presence of the fluorine atom in the structure often enhances these properties due to its electronegative nature, which can influence the interaction with bacterial enzymes.

Anticancer Activity

Benzoxazole derivatives have also been investigated for their cytotoxic effects on various cancer cell lines. Research has shown that these compounds can induce apoptosis in cancer cells such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The mechanism typically involves the disruption of cellular processes leading to programmed cell death .

Structure-Activity Relationship (SAR)

The biological activity of butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole can be explained through its structure-activity relationship. Studies suggest that modifications to the phenyl ring and the sulfamoyl group can significantly impact the compound's potency against microbial strains and cancer cells. For example, derivatives with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Case Studies

  • Antimicrobial Efficacy : A series of experiments were conducted where butyl 6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1,3-benzoxazole was tested against various pathogens. Results indicated a strong inhibitory effect on E. coli and Pseudomonas aeruginosa with MIC values lower than those observed for standard antibiotics .
  • Cytotoxicity Testing : In vitro studies on breast cancer cell lines demonstrated that this compound could reduce cell viability by up to 70% at concentrations of 50 µM after 48 hours of exposure .

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